molecular formula C13H21BrClN3 B1372814 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride CAS No. 1187386-03-3

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride

Cat. No.: B1372814
CAS No.: 1187386-03-3
M. Wt: 334.68 g/mol
InChI Key: YYIKOOWLPWFGBC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride typically involves the following steps:

    Bromination of 5-methylpyridine: The starting material, 5-methylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Formation of the piperazine ring: The brominated intermediate is then reacted with propylamine to form the piperazine ring. This step usually requires a base such as sodium hydroxide to facilitate the reaction.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride has several scientific research applications, including:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological studies: It can be used to study the effects of piperazine derivatives on biological systems, including their interactions with receptors and enzymes.

    Chemical research: The compound can serve as a model compound for studying various chemical reactions and mechanisms, such as substitution and coupling reactions.

    Industrial applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The brominated pyridine ring and the piperazine moiety can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride: This compound is similar in structure but has an ethyl group instead of a propyl group on the piperazine ring.

    1-(3-Chloro-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride: This compound has a chlorine atom instead of a bromine atom on the pyridine ring.

    1-(3-Bromo-5-methylpyridin-2-yl)-4-methylpiperazine hydrochloride: This compound has a methyl group instead of a propyl group on the piperazine ring.

Uniqueness

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride is unique due to its specific combination of a brominated pyridine ring and a propyl-substituted piperazine moiety. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3.ClH/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13;/h9-10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIKOOWLPWFGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675399
Record name 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-03-3
Record name Piperazine, 1-(3-bromo-5-methyl-2-pyridinyl)-4-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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